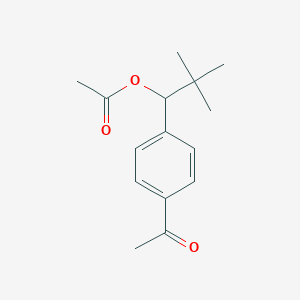
4-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)butan-2-one, also known as zingerone, is a phenolic compound found in ginger. It is known for its sweet, spicy aroma and is a key component in the flavor profile of ginger. Zingerone is formed from gingerol during the cooking or heating of ginger .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zingerone can be synthesized by condensing acetone with anisaldehyde to yield anisylidene acetone, followed by hydrogenation in the presence of a palladium catalyst . Another method involves the catalytic condensation of methyl vinyl ketone with phenol, followed by methylation .
Industrial Production Methods
Industrial production of zingerone typically involves the extraction from ginger, where gingerol is converted to zingerone through heating. This method is preferred due to the natural abundance of ginger and the relatively simple extraction process .
Analyse Chemischer Reaktionen
Types of Reactions
Zingerone undergoes various chemical reactions, including:
Oxidation: Zingerone can be oxidized to form vanillin and other related compounds.
Reduction: Reduction of zingerone can yield 4-(4-hydroxy-3-methoxyphenyl)butan-2-ol.
Substitution: Zingerone can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Vanillin and related aldehydes.
Reduction: 4-(4-hydroxy-3-methoxyphenyl)butan-2-ol.
Substitution: Halogenated derivatives and other substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
Zingerone has a wide range of applications in scientific research:
Chemistry: Used as a flavoring agent and a precursor in the synthesis of other compounds.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-diabetic properties.
Industry: Used in the food and cosmetic industries for its flavor and fragrance properties.
Wirkmechanismus
Zingerone exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vanillin: Similar structure but lacks the butanone side chain.
Gingerol: Precursor to zingerone, with a similar structure but different functional groups.
Capsaicin: Similar phenolic structure but with a longer aliphatic chain.
Uniqueness
Zingerone is unique due to its combination of phenolic and ketone functional groups, which contribute to its distinctive flavor and biological activities. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
61152-59-8 |
|---|---|
Molekularformel |
C11H14O4 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
4-hydroxy-4-(4-hydroxy-3-methoxyphenyl)butan-2-one |
InChI |
InChI=1S/C11H14O4/c1-7(12)5-10(14)8-3-4-9(13)11(6-8)15-2/h3-4,6,10,13-14H,5H2,1-2H3 |
InChI-Schlüssel |
KJSXBSGVNXDECP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(C1=CC(=C(C=C1)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[Ethyl(3-methylphenyl)amino]ethyl chloroacetate](/img/structure/B14594995.png)
![1,3-Benzenedicarboxylic acid, 5-[ethyl[[4-[[4-hydroxy-3-[[[2-methyl-5-(1-oxododecyl)phenyl]amino]carbonyl]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-, dimethyl ester](/img/structure/B14594996.png)


![2-[(2,4-Dinitrophenyl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B14595010.png)
![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene dibenzoate](/img/structure/B14595020.png)

![{2-Ethenyl-3-[(trimethylsilyl)oxy]pentyl}(trimethyl)silane](/img/structure/B14595025.png)
![2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14595033.png)
